3-Methoxy-4-methylthiophene
Overview
Description
3-Methoxy-4-methylthiophene is a chemical compound with the molecular formula C6H8OS and a molecular weight of 128.19200 . It is also known by other names such as 3-methyl-4-methoxythiophene and Thiophene,3-methoxy-4-methyl .
Synthesis Analysis
The synthesis of this compound involves a synthetic route that starts with 3-Bromo-4-methylthiophene (CAS#:30318-99-1) and Sodium Methylate (CAS#:124-41-4) to produce this compound (CAS#:72344-31-1) . The literature references for this synthesis include works by Faid, Karim; Leclerc, Mario in Chemical Communications, 1996 .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The exact mass is 128.03000 and the LogP value is 2.06510 .Scientific Research Applications
Electropolymerization Studies
The electropolymerization of thiophenes like 3-methylthiophene (MeT) has been explored for its potential applications in nanocomposite electrochromic electrodes. Studies have incorporated MeT with nano- and mesoporous TiO2 films, forming polymers like poly(3-methylthiophene) (PMeT) which demonstrate enhanced long-term stability and effective performance in electrochromic devices. These advancements indicate potential applications in battery cathodes, photovoltaic cells, photocatalytic reactions, and photoelectrochromic cells (Ma et al., 2008).
Photopolymerization and Photochemical Properties
Photopolymerization studies involving substituted thiophenes have been conducted to understand their photochemical transformations. For example, research on 2-(5-methylthiophen-2-yl)-3-[(naphthalen-2-yl)methoxy]-4H-chromen-4-ones under photo-irradiation has led to the discovery of novel angular tetracyclic products. These findings are crucial in developing new materials with specific photochemical properties (Kamboj et al., 2011).
Synthesis and Characterization of Copolymers
Copolymers incorporating thiophene units have been synthesized and characterized, providing insights into their structural and bonding properties. Studies on diblock copolythiophenes and their self-assembled structures, for instance, have implications for developing materials with unique electrical and optical properties, potentially useful in electronic applications (Higashihara et al., 2011).
Exploration of Chemical Reactivity
Research on the chemical reactivity of various thiophene derivatives has led to a better understanding of their interactions and potential applications. For example, studies on the condensation reactions of electron-rich thiophenemethanols have provided valuable information about the formation of unique chemical structures and their potential utility in synthesizing novel compounds (Aitken & Garnett, 2000).
Future Directions
Properties
IUPAC Name |
3-methoxy-4-methylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDGACBSGVRCSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516776 | |
Record name | 3-Methoxy-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72344-31-1 | |
Record name | 3-Methoxy-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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